molecular formula C47H68N12O9S2 B1139118 Cortistatin-8 CAS No. 485803-62-1

Cortistatin-8

Cat. No.: B1139118
CAS No.: 485803-62-1
M. Wt: 1009.25
Attention: For research use only. Not for human or veterinary use.
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Description

Cortistatin-8 is a neuropeptide that belongs to the cortistatin family, which is known for its structural similarity to somatostatin. This compound is primarily expressed in inhibitory neurons of the cerebral cortex and has been studied for its potential therapeutic effects, particularly in neuroinflammatory and neurodegenerative disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cortistatin-8 involves complex organic synthesis techniques. One of the key steps in the synthesis is the construction of the oxapentacyclic core, which can be achieved through intramolecular Diels–Alder reactions and oxidative dearomatization–cyclization reactions . The synthesis typically starts with simpler building blocks that undergo a series of reactions to form the desired structure.

Industrial Production Methods

Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry and biotechnology may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Cortistatin-8 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include Lewis acids, hypervalent iodine, and various oxidizing agents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include various analogs of this compound, which can be used for further biological and pharmacological studies.

Scientific Research Applications

Cortistatin-8 has been extensively studied for its potential therapeutic applications in various fields:

Mechanism of Action

Comparison with Similar Compounds

Cortistatin-8 is often compared with other members of the cortistatin family, such as cortistatin-17 and cortistatin-29. These compounds share structural similarities but differ in their biological activities and therapeutic potentials . This compound is unique in its ability to modulate both neuronal and immune functions, making it a promising candidate for various therapeutic applications.

List of Similar Compounds

  • Cortistatin-17
  • Cortistatin-29
  • Somatostatin
  • Somatostatin analogs (e.g., octreotide)

Properties

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68N12O9S2/c1-27(60)39-47(68)58-38(45(66)53-32(40(50)61)16-7-9-19-48)26-70-69-25-37(57-41(62)33-18-11-21-51-33)46(67)55-35(22-28-12-3-2-4-13-28)43(64)56-36(23-29-24-52-31-15-6-5-14-30(29)31)44(65)54-34(42(63)59-39)17-8-10-20-49/h2-6,12-15,24,27,32-39,51-52,60H,7-11,16-23,25-26,48-49H2,1H3,(H2,50,61)(H,53,66)(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,68)(H,59,63)/t27-,32+,33+,34+,35+,36-,37+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHALUVNIZLPZSZ-BPBAYLLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C5CCCN5)C(=O)NC(CCCCN)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)C(=O)N[C@@H](CCCCN)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68N12O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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